2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide
Description
The compound 2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide features a complex heterocyclic scaffold with distinct pharmacophoric elements:
- Core: A 3-oxo-imidazo[1,2-c]quinazoline moiety, which is associated with anti-inflammatory and receptor-modulating activities .
- Substituents:
- A sulfanyl group at position 5, critical for molecular interactions (e.g., hydrogen bonding or covalent binding to cysteine residues).
- A (4-fluorophenyl)methyl carbamoyl ethyl side chain, enhancing lipophilicity and metabolic stability.
- An N-(3-methoxyphenyl)butanamide chain, influencing solubility and target affinity.
Properties
IUPAC Name |
2-[[2-[3-[(4-fluorophenyl)methylamino]-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30FN5O4S/c1-3-26(29(39)34-21-7-6-8-22(17-21)41-2)42-31-36-24-10-5-4-9-23(24)28-35-25(30(40)37(28)31)15-16-27(38)33-18-19-11-13-20(32)14-12-19/h4-14,17,25-26H,3,15-16,18H2,1-2H3,(H,33,38)(H,34,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUDCZDHAYSJHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide is a novel synthetic molecule with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₃₁H₃₀FN₅O₄S
- Molecular Weight : 587.7 g/mol
- CAS Number : 1219179-13-1
The compound features a complex structure that includes an imidazoquinazoline core, which is often associated with various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator of GABA-A receptors, similar to other compounds in the imidazoquinazoline class, enhancing or inhibiting neurotransmitter activity .
Anticancer Activity
Studies have indicated that the compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that correlate with concentration and exposure time.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 8.0 |
| HeLa (Cervical Cancer) | 10.0 |
These results suggest that the compound may interfere with cancer cell proliferation and induce apoptosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These findings indicate a moderate antibacterial effect, particularly against Gram-positive bacteria .
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to optimize their efficacy and reduce toxicity. For instance, modifications to the fluorophenyl moiety have been linked to enhanced receptor binding affinity and improved metabolic stability.
Example Case Study
A study published in Pharmaceutical Research examined a series of imidazoquinazolines related to our compound. It found that substitution patterns on the phenyl ring significantly affected both potency and selectivity for specific targets within cancer cells . This research supports ongoing investigations into the optimization of our target compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Imidazo[1,2-c]quinazoline Family
Compound BB06154 (N-(4-ethylphenyl)-2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide; MW 543.64) :
- Differences :
- Replaces the 4-fluorophenylmethyl group with a furan-2-ylmethyl moiety.
- Substituent on the phenyl ring: 4-ethyl vs. 3-methoxy in the target compound.
- Implications: The furan group may reduce aromatic stacking interactions compared to fluorophenyl.
5-[(4-Methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one (CAS 478046-22-9) :
- Differences :
- Lacks the butanamide chain and carbamoyl ethyl side chain.
- Features a simpler 4-methylbenzylsulfanyl group.
- Implications :
- Simplified structure may reduce bioavailability due to lower solubility.
- Retains the sulfanyl group at position 5, suggesting conserved binding interactions.
Quinazolinone Derivatives with Anti-Inflammatory Activity
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide :
- Core: Quinazolinone instead of imidazo[1,2-c]quinazoline.
- Key Feature: Ethylamino-acetamide side chain.
- Activity : Demonstrated anti-inflammatory activity surpassing Diclofenac in preclinical models.
- Comparison: The target compound’s butanamide chain may extend residence time in hydrophobic binding pockets. The imidazo[1,2-c]quinazoline core could enhance rigidity and selectivity compared to quinazolinones.
Fluorinated Aromatic Compounds as Receptor Antagonists
Compound 1a (SHA-68) (N-(4-fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide) :
- Key Feature : 4-Fluorobenzyl group.
- Activity : Neuropeptide S receptor (NPSR) antagonist.
- Comparison :
- Shared 4-fluorophenyl motif enhances metabolic stability and receptor affinity.
- The target compound’s imidazo[1,2-c]quinazoline core may offer distinct steric interactions compared to SHA-68’s oxazolopyrazine scaffold.
Data Tables: Structural and Functional Comparisons
Table 1. Structural Features of Key Analogues
Research Findings and Implications
Sulfanyl Group : Position 5 sulfanyl is conserved across imidazo[1,2-c]quinazoline derivatives, suggesting its role in binding to cysteine-rich targets (e.g., kinases or inflammatory enzymes) .
Fluorinated Aromatic Rings : The 4-fluorophenyl group enhances metabolic stability and binding affinity, as seen in NPSR antagonists .
Amide Chains : Longer chains (e.g., butanamide) may improve target engagement but could reduce solubility. The 3-methoxyphenyl group balances this by introducing polarity .
Core Rigidity: The imidazo[1,2-c]quinazoline core likely improves selectivity compared to flexible quinazolinones .
Preparation Methods
Multi-Component Assembly of the Heterocyclic Backbone
The imidazo[1,2-c]quinazoline scaffold is constructed via a copper-catalyzed Ullmann-type C–N coupling followed by intramolecular cross-dehydrogenative coupling (CDC), as reported for analogous systems.
Procedure :
- Starting Materials :
- 2-Bromo-4-fluoroaryl aldehyde (1.2 eq)
- Benzil derivative (1.0 eq)
- Ammonium acetate (3.0 eq)
- Reaction Conditions :
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline (20 mol%)
- Solvent: Dimethylformamide (DMF), 110°C, 24 h
- Outcome :
Key Optimization :
- Elevated temperatures (>100°C) and polar aprotic solvents (DMF, NMP) enhance cyclization efficiency.
- Substituents at position 5 (bromine) are critical for downstream functionalization.
Functionalization at Position 2: Carbamoylethyl Group Installation
Michael Addition and Urea Formation
A two-step sequence introduces the carbamoylethyl side chain:
Step 1: Michael Addition
- Reagents :
- Acrylamide (1.2 eq)
- Base: DBU (1,8-diazabicycloundec-7-ene)
- Conditions :
- Solvent: Dichloromethane (DCM), 25°C, 6 h
- Outcome :
Step 2: Urea Coupling
- Reagents :
- (4-Fluorophenyl)methyl isocyanate (1.1 eq)
- Conditions :
- Solvent: DCM, 0°C → 25°C, 12 h
- Outcome :
Butanamide Side Chain Coupling
Amide Bond Formation via EDC/HOBt
The thiol-linked butanamide is conjugated using carbodiimide chemistry:
Procedure :
- Reagents :
- 3-Methoxyphenylamine (1.5 eq)
- EDC (1.3 eq), HOBt (1.3 eq)
- Conditions :
- Solvent: DCM, 0°C → 25°C, 24 h
- Outcome :
Purity Assessment :
Summary of Synthetic Route and Yields
| Step | Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Ullmann Coupling/CDC | 2-Bromo-4-fluoroaryl aldehyde | Imidazo[1,2-c]quinazoline | 70 |
| 2 | SNAr | Bromo-core + mercaptan | 5-Sulfanyl intermediate | 85 |
| 3 | Michael Addition/Urea Coupling | Acrylamide + isocyanate | Carbamoylethyl derivative | 78 |
| 4 | EDC/HOBt Amidation | Butanamide-thiol | Final product | 65 |
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Mitigation Strategies
- Regioselectivity in CDC Cyclization :
- Thiol Oxidation :
Comparative Analysis with Analogous Compounds
Derivatives bearing imidazo[1,2-c]quinazoline cores demonstrate consistent reactivity patterns:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
